molecular formula C11H10ClN3OS B2567058 2-[(4-Chloro-benzylidene)-hydrazono]-5-methyl-thiazolidin-4-one CAS No. 103726-44-9

2-[(4-Chloro-benzylidene)-hydrazono]-5-methyl-thiazolidin-4-one

Cat. No.: B2567058
CAS No.: 103726-44-9
M. Wt: 267.73
InChI Key: GWZVMNYOTPGVLK-AWNIVKPZSA-N
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Description

2-[(4-Chloro-benzylidene)-hydrazono]-5-methyl-thiazolidin-4-one is a heterocyclic compound known for its diverse biological activities It features a thiazolidinone core, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Chloro-benzylidene)-hydrazono]-5-methyl-thiazolidin-4-one typically involves the condensation of 4-chloro-benzaldehyde with thiosemicarbazide to form the intermediate 4-chloro-benzylidene-thiosemicarbazone. This intermediate then undergoes cyclization with chloroacetic acid under basic conditions to yield the final product.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. Solvent extraction and recrystallization are commonly used for purification.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the hydrazono group, converting it to the corresponding hydrazine derivative.

    Substitution: The 4-chloro-benzylidene moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted benzylidene derivatives.

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through interaction with biological macromolecules. The hydrazono group can form hydrogen bonds with enzyme active sites, inhibiting their activity. The thiazolidinone ring can interact with cellular proteins, disrupting their normal function. These interactions can lead to the inhibition of cell proliferation, induction of apoptosis, and disruption of microbial cell walls.

Comparison with Similar Compounds

  • 2-[(4-Methyl-benzylidene)-hydrazono]-5-methyl-thiazolidin-4-one
  • 2-[(4-Bromo-benzylidene)-hydrazono]-5-methyl-thiazolidin-4-one
  • 2-[(4-Fluoro-benzylidene)-hydrazono]-5-methyl-thiazolidin-4-one

Comparison: Compared to its analogs, 2-[(4-Chloro-benzylidene)-hydrazono]-5-methyl-thiazolidin-4-one is unique due to the presence of the chlorine atom, which enhances its electron-withdrawing properties. This modification can increase the compound’s reactivity and potentially its biological activity. The chlorine atom also influences the compound’s solubility and stability, making it distinct from other similar compounds.

Properties

IUPAC Name

(2E)-2-[(E)-(4-chlorophenyl)methylidenehydrazinylidene]-5-methyl-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3OS/c1-7-10(16)14-11(17-7)15-13-6-8-2-4-9(12)5-3-8/h2-7H,1H3,(H,14,15,16)/b13-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWZVMNYOTPGVLK-AWNIVKPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(=NN=CC2=CC=C(C=C2)Cl)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C(=O)N/C(=N\N=C\C2=CC=C(C=C2)Cl)/S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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